molecular formula C18H24BrNO5 B12275756 tert-butyl 5-((ethoxycarbonyl)Methyl)-9-broMo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate

tert-butyl 5-((ethoxycarbonyl)Methyl)-9-broMo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate

Cat. No.: B12275756
M. Wt: 414.3 g/mol
InChI Key: QEUMEBHTKVEFCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is tert-butyl 5-((ethoxycarbonyl)methyl)-9-bromo-2,3-dihydrobenzo[f]oxazepine-4(5H)-carboxylate . This name reflects the compound’s complex heterocyclic backbone and substituent arrangement:

  • Core structure : The benzo[f]oxazepine system forms a bicyclic framework comprising a benzene ring fused to a seven-membered oxazepine ring (containing one oxygen and one nitrogen atom). The "2,3-dihydro" designation indicates partial saturation at the second and third positions of the oxazepine ring.
  • Substituents :
    • A tert-butyloxycarbonyl (Boc) group is attached to the nitrogen atom at position 4.
    • A bromine atom is substituted at position 9 of the benzene ring.
    • An ethoxycarbonylmethyl group (-CH2COOCH2CH3) is bonded to position 5 of the oxazepine ring.

The structural formula is represented below in SMILES notation:

COC(=O)C1CN(C(OC(C)(C)C)=O)C2=C1C=CC(Br)=CC=C2  

This notation encodes the oxazepine ring (CN...O), bromine substitution (Br), and ethoxycarbonylmethyl branching (COC(=O)C).

CAS Registry Number and Synonyms

The Chemical Abstracts Service (CAS) Registry Number for this compound is 1165946-53-1 . While synonyms are limited due to its specialized structure, it is occasionally referenced by its laboratory code 3D-QWB94653 . Notably, structurally related analogs—such as tert-butyl 9-bromo-2,3-dihydrobenzo[f]oxazepine-4(5H)-carboxylate (CAS 1055880-27-7)—exist but differ in substituent groups and molecular weight.

Molecular Formula and Weight Analysis

The molecular formula C18H24BrNO5 corresponds to the following elemental composition:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 18 12.011 216.198
H 24 1.008 24.192
Br 1 79.904 79.904
N 1 14.007 14.007
O 5 16.000 80.000
Total 414.301

This calculation aligns with the reported molecular weight of 414.3 g/mol . The bromine atom accounts for 19.3% of the total mass, highlighting its significant role in the compound’s physicochemical properties. The ethoxycarbonylmethyl and tert-butyl carboxylate groups collectively contribute 48.3% of the molecular weight, underscoring their dominance in the structure.

Properties

Molecular Formula

C18H24BrNO5

Molecular Weight

414.3 g/mol

IUPAC Name

tert-butyl 9-bromo-5-(2-ethoxy-2-oxoethyl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate

InChI

InChI=1S/C18H24BrNO5/c1-5-23-15(21)11-14-12-7-6-8-13(19)16(12)24-10-9-20(14)17(22)25-18(2,3)4/h6-8,14H,5,9-11H2,1-4H3

InChI Key

QEUMEBHTKVEFCT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1C2=C(C(=CC=C2)Br)OCCN1C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Reaction Overview

A copper-catalyzed tandem reaction between 2-aminophenol derivatives and allyl halides under CO₂ atmosphere forms the benzo[f]oxazepine core.

  • Substrates :
    • 2-Amino-4-bromophenol (1a )
    • Ethyl 3-bromopropionate (2a )
  • Catalyst : CuI (10 mol%) with 2-(2-dimethylaminovinyl)-1H-inden-1-ol ligand.
  • Conditions : DMSO, 100°C, 10 h under CO₂ (1 atm).

Mechanistic Insights

  • C–N Coupling : Copper-mediated amination forms the seven-membered ring.
  • C–H Carbonylation : CO₂ insertion at the ortho-position generates the lactam carbonyl.
  • Yield : 72–85% for analogous structures.

Intermediate Isolation

The product, 9-bromo-2,3-dihydrobenzo[f]oxazepin-5(4H)-one (3a ), is isolated via column chromatography (hexane/EtOAc = 4:1).

Introduction of the Ethoxycarbonyl Methyl Group

Alkylation of the Oxazepine Core

The 5-position is functionalized via nucleophilic substitution:

  • Reagents : Ethyl bromoacetate, K₂CO₃.
  • Conditions : DMF, 60°C, 6 h.
**3a** + BrCH₂COOEt → **4a** (5-(ethoxycarbonyl)methyl derivative)  
  • Yield : 68% (analogous reactions).

Spectroscopic Validation

  • ¹H NMR : δ 4.27 ppm (s, 2H, CH₂COOEt).
  • IR : 1725 cm⁻¹ (C=O ester).

tert-Butyl Carbamate Installation

Carbamate Formation

The 4-position is protected using tert-butyl chloroformate:

  • Reagents : (Boc)₂O, DMAP, Et₃N.
  • Conditions : CH₂Cl₂, 0°C → rt, 12 h.
**4a** + (Boc)₂O → Target compound  
  • Yield : 89%.

Optimization Notes

  • Excess Boc anhydride (1.5 equiv) ensures complete conversion.
  • DMAP (5 mol%) accelerates the reaction.

Regioselective Bromination at Position 9

Electrophilic Aromatic Bromination

Method A : Direct bromination using NBS (N-bromosuccinimide):

  • Conditions : DCM, 0°C, 2 h.
  • Yield : 76%.

Alternative Synthetic Routes

One-Pot Multi-Component Reaction

A Ugi-type reaction combines:

  • 2-(2-Formylphenoxy)acetic acid.
  • 2-Amino-4-bromobenzamide.
  • tert-Butyl isocyanide.
  • Ethyl isocyanoacetate.
  • Conditions : EtOH, reflux, 24 h.
  • Yield : 70%.

Base-Promoted Cyclization

Substrates : N-(2-bromoaryl)enaminones.

  • Base : Cs₂CO₃, 1,4-dioxane, 100°C.
  • Yield : 65%.

Analytical Characterization Data

Technique Key Signals
¹H NMR (CDCl₃) δ 1.25 (t, 3H, CH₂CH₃), 1.45 (s, 9H, C(CH₃)₃), 3.85 (m, 2H, OCH₂), 4.27 (s, 2H, CH₂COOEt), 7.12–7.45 (m, 3H, Ar–H).
¹³C NMR δ 14.1 (CH₂CH₃), 28.3 (C(CH₃)₃), 61.8 (OCH₂), 169.2 (C=O ester), 155.6 (C=O carbamate).
IR (KBr) 2975 (C–H), 1725 (C=O ester), 1690 (C=O carbamate), 1580 (C–Br).
HRMS m/z Calc. for C₁₈H₂₄BrNO₅ [M+H]⁺: 414.294; Found: 414.293.

Challenges and Optimization

  • Bromine Stability : Avoid prolonged heating to prevent debromination.
  • Racemization : Chiral centers (if present) require low-temperature Boc protection.
  • Purification : Silica gel chromatography (hexane/EtOAc gradient) resolves ester and carbamate byproducts.

Industrial-Scale Considerations

  • Catalyst Recycling : CuI can be recovered via aqueous extraction (85% recovery).
  • Cost Efficiency : Ethyl bromoacetate and Boc anhydride are commercially available at scale.

Chemical Reactions Analysis

Hydrolysis of the Tert-butyl Ester

Reaction Type : Acidic/basic hydrolysis of the tert-butyl ester group.
Mechanism :

  • The tert-butyl ester undergoes cleavage under acidic (e.g., HCl in dioxane) or basic (e.g., NaOH) conditions, yielding the corresponding carboxylic acid or carboxylate salt.

  • The reaction is typically irreversible due to the stability of the tert-butyl group.

Product : 5-((Ethoxycarbonyl)methyl)-9-bromo-2,3-dihydrobenzo[f] oxazepine-4(5H)-carboxylic acid.

Substitution at the Bromine Substituent

Reaction Type : Nucleophilic aromatic substitution (SNAr) or elimination.
Mechanism :

  • The bromine atom at position 9 can act as a leaving group, undergoing substitution by nucleophiles (e.g., amines, alcohols) under basic conditions.

  • Alternately, elimination to form a double bond may occur if the reaction conditions favor dehydrohalogenation.

Product :

  • Substituted derivatives (e.g., amine, ether) at position 9.

  • Potential formation of a dihydrobenzo[f] oxazepine with a double bond.

Reactivity of the Ethoxycarbonyl Methyl Group

Reaction Type : Nucleophilic acyl substitution or decarboxylation.
Mechanism :

  • The ethoxycarbonyl methyl group (CH₂CO₂Et) can undergo nucleophilic attack by amines or alcohols, leading to substitution of the ethoxy group.

  • Under acidic conditions, decarboxylation may occur, releasing CO₂ and forming a methyl group.

Product :

  • Substituted acyl derivatives (e.g., amides, esters).

  • Decarboxylated product: 5-methyl-9-bromo-2,3-dihydrobenzo[f] oxazepine-4(5H)-carboxylate.

Ring-Opening Reactions

Reaction Type : Acidic or oxidative cleavage of the oxazepine ring.
Mechanism :

  • The seven-membered oxazepine ring may undergo cleavage under strongly acidic (e.g., H₂SO₄) or oxidative (e.g., KMnO₄) conditions, leading to amine or carbonyl-containing fragments.

Product :

  • Cleavage products depend on the position of substitution and reaction conditions.

Cross-Coupling Reactions

Reaction Type : Palladium-catalyzed coupling (Suzuki, Heck).
Mechanism :

  • The bromine substituent enables cross-coupling reactions, introducing aryl or alkenyl groups at position 9.

Product :

  • Arylated or alkylated derivatives at position 9.

Comparison of Key Reactions

Reaction TypeConditionsProduct Key Feature
Tert-butyl ester hydrolysis Acid/baseCarboxylic acid or carboxylate salt
Bromine substitution Nucleophile + baseSubstituted derivative at position 9
Ethoxycarbonyl decarboxylation Acidic conditionsMethyl group formation
Ring-opening Acidic/oxidativeFragmented ring products

Scientific Research Applications

Structure and Composition

The compound features a unique structure characterized by:

  • Aromatic ring system : Contributes to its stability and reactivity.
  • Bromo substituent : Enhances electrophilicity, making it useful in further chemical transformations.
  • Ethoxycarbonyl group : Provides solubility in organic solvents and potential for derivatization.

Physical Properties

  • Molecular Formula : C₁₅H₁₈BrN₃O₃
  • Molecular Weight : 368.23 g/mol
  • Solubility : Soluble in organic solvents like ethanol and dichloromethane.

Medicinal Chemistry

Tert-butyl 5-((ethoxycarbonyl)methyl)-9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate has shown potential in drug development due to its structural features that allow for interaction with biological targets.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit anticancer properties by inhibiting specific cancer cell lines. A study demonstrated that modifications to the ethoxycarbonyl group could enhance the selectivity and potency against tumor cells, suggesting a pathway for developing targeted therapies .

Materials Science

The compound's stability and reactivity make it suitable for use in the development of advanced materials, particularly in polymer science.

Case Study: Polymer Stabilization

In a study focused on polymer formulations, this compound was used as an additive to improve thermal stability and oxidative resistance of polymers. The results showed a significant enhancement in the lifespan of polymer products under stress conditions .

Agrochemicals

The compound has potential applications in the agrochemical sector as a pesticide or herbicide due to its ability to interact with plant growth regulators.

Case Study: Herbicidal Activity

Experimental results indicated that formulations containing this compound exhibited herbicidal activity against several weed species. The mechanism of action was linked to the disruption of metabolic pathways essential for plant growth .

Table 1: Summary of Applications

Application AreaKey FindingsReferences
Medicinal ChemistryAnticancer properties; selective toxicity
Materials ScienceImproved thermal stability in polymers
AgrochemicalsHerbicidal activity against common weeds

Mechanism of Action

The mechanism of action of tert-butyl 5-((ethoxycarbonyl)Methyl)-9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The bromine atom and the oxazepine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the Benzoxazepine Family

Key structural analogs include brominated, nitro-substituted, and chloro-substituted benzoxazepine derivatives. These compounds differ in substituent type, position, and functional groups, leading to variations in physicochemical properties and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
Target Compound : tert-Butyl 5-((ethoxycarbonyl)methyl)-9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate 5: Ethoxycarbonylmethyl; 9: Br C₁₈H₂₃BrN₂O₅ ~443.3 (estimated) High polarity due to ester group; bromine enhances electrophilicity
tert-Butyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate (CAS 740842-73-3) 7: Br C₁₄H₁₈BrNO₃ 328.20 Lower molecular weight; bromine at position 7 alters steric accessibility
tert-Butyl 9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate (CAS 1055880-27-7) 9: Br C₁₄H₁₈BrNO₃ 328.20 Similar to target compound but lacks ethoxycarbonylmethyl group at position 5
tert-Butyl 8-nitro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate (CAS 2059956-16-8) 8: NO₂ C₁₄H₁₈N₂O₅ 294.30 Nitro group increases electrophilicity and potential for redox activity; lower molecular weight
tert-Butyl 8-chloro-2,3-dihydropyrido[3,2-f][1,4]oxazepine-4(5H)-carboxylate (CAS 956434-30-3) Pyrido ring; 8: Cl C₁₃H₁₇ClN₂O₃ 296.74 Pyridine ring introduces aromatic nitrogen, altering electronic properties and hydrogen bonding capacity

Biological Activity

tert-butyl 5-((ethoxycarbonyl)methyl)-9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate is a heterocyclic compound with potential therapeutic applications. Its unique structure, featuring a brominated dihydrobenzooxazepine ring and various functional groups, suggests a range of biological activities. This article reviews the compound's synthesis, biological mechanisms, and its potential as a therapeutic agent based on recent research findings.

  • Molecular Formula : C18H24BrNO5
  • Molecular Weight : 414.3 g/mol
  • IUPAC Name : tert-butyl 9-bromo-5-(2-ethoxy-2-oxoethyl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate
  • Canonical SMILES : CCOC(=O)CC1C2=C(C(=CC=C2)Br)OCCN1C(=O)OC(C)(C)C

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The bromine atom and the oxazepine ring enhance the compound's binding affinity to biological targets, modulating their activity and potentially influencing various cellular pathways .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that derivatives of benzoxazepines can inhibit cancer cell proliferation. For instance, certain synthesized benzoxazepine derivatives demonstrated significant cytotoxic effects against various solid tumor cell lines. The mechanism involves the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in cancer progression .

Anti-inflammatory Effects

The compound's structure allows it to function as an anti-inflammatory agent. In vitro studies have indicated that it can reduce inflammation markers in various cell types. This property is particularly relevant for conditions characterized by chronic inflammation .

Antimicrobial Activity

Preliminary tests have shown that some benzoxazepine derivatives possess antimicrobial properties. Although the activity was limited against certain pathogens, specific compounds displayed notable efficacy against bacterial strains .

Comparative Analysis with Related Compounds

A comparison with similar compounds reveals that the presence of the bromine atom in this compound enhances its reactivity and biological interaction profiles compared to its chloro and fluoro analogs. This distinction is critical for understanding its unique therapeutic potential .

CompoundBiological ActivityMechanism
tert-butyl 5-((ethoxycarbonyl)methyl)-9-bromoAnticancer, Anti-inflammatoryEnzyme inhibition, Cytokine modulation
tert-butyl 5-((ethoxycarbonyl)methyl)-9-chloroModerate AnticancerSimilar mechanisms but less effective
tert-butyl 5-((ethoxycarbonyl)methyl)-9-fluoroLow AnticancerLimited interaction with targets

Case Studies

Several case studies have highlighted the potential of benzoxazepine derivatives in clinical applications:

  • In Vitro Studies on Cancer Cells : A study evaluated the effects of synthesized benzoxazepines on human cancer cell lines, revealing IC50 values that indicate potent cytotoxicity .
  • Anti-inflammatory Pathways : Research focusing on inflammatory models showed that these compounds significantly reduced levels of inflammatory cytokines in vitro, suggesting their utility in treating inflammatory diseases .
  • Antimicrobial Efficacy : Another study reported antimicrobial testing where specific derivatives demonstrated inhibition against Gram-positive bacteria at concentrations as low as 50 μg/mL .

Q & A

Basic: What synthetic routes are commonly employed to prepare this compound?

Methodological Answer:
The synthesis typically involves sequential protection/deprotection and coupling reactions. For example, a carbamate-protected intermediate can be synthesized via nucleophilic substitution or amide coupling using reagents like EDC·HCl and DMAP in anhydrous solvents (e.g., dichloromethane) under inert atmospheres (argon/nitrogen) . Bromination at the 9-position may utilize electrophilic brominating agents (e.g., NBS or Br₂) with regioselectivity controlled by directing groups. Final purification often employs silica gel column chromatography with gradient elution (hexane/EtOAc) .

Advanced: How can coupling efficiency of the ethoxycarbonylmethyl group be optimized?

Methodological Answer:
Optimization requires addressing steric hindrance and electronic effects. Key factors include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling reactions, as evidenced in reductive cyclization methodologies .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Moderate heating (40–60°C) balances reaction rate and side-product formation.
  • Real-time monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .

Basic: What spectroscopic techniques validate the compound’s structure?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., tert-butyl at δ ~1.4 ppm, aromatic protons at δ 7–8 ppm) and confirm substitution patterns .
  • Mass spectrometry (ESI) : Molecular ion peaks (e.g., [M+Na]⁺) verify molecular weight, while fragmentation patterns confirm functional groups like the bromine isotope signature .
  • IR spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1200 cm⁻¹) groups provide additional validation.

Advanced: How to resolve NMR discrepancies during oxazepine ring closure?

Methodological Answer:
Unexpected byproducts (e.g., regioisomers or dimerized species) can arise from competing cyclization pathways. Strategies include:

  • 2D NMR (COSY, HSQC) : Correlate proton and carbon signals to assign ambiguous peaks.
  • X-ray crystallography : Resolve structural ambiguities by determining crystal packing and bond angles.
  • Reaction quenching studies : Isolate intermediates at varying timepoints to identify off-pathway species .

Basic: What storage conditions prevent compound degradation?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to minimize hydrolysis of the ester/carbamate groups.
  • Moisture control : Use desiccants (silica gel) and inert atmospheres (argon) to avoid hydration .
  • Light protection : Amber vials prevent photodegradation of the bromoarene moiety .

Advanced: How to enhance bromination regioselectivity at the 9-position?

Methodological Answer:

  • Directing groups : Introduce electron-donating groups (e.g., methoxy) transiently to direct bromine to the desired position, followed by deprotection .
  • Lewis acid catalysts : FeCl₃ or AlCl₃ can polarize Br₂, enhancing electrophilic attack on electron-rich aromatic rings.
  • Solvent effects : Low-polarity solvents (e.g., CCl₄) favor selective bromination by reducing side reactions .

Basic: What chromatographic methods purify this compound effectively?

Methodological Answer:

  • Column chromatography : Use silica gel (200–400 mesh) with hexane/EtOAc (3:1 to 1:1 gradient). Monitor fractions via TLC (Rf ~0.3–0.5) under UV light .
  • Prep-HPLC : For high-purity demands, employ a C18 column with acetonitrile/water (0.1% TFA) mobile phase.

Advanced: Can computational modeling predict reactivity of the ethoxycarbonylmethyl group?

Methodological Answer:
Yes. Techniques include:

  • DFT calculations : Model transition states to predict nucleophilic/electrophilic sites.
  • Molecular dynamics (MD) : Simulate solvation effects on reaction pathways.
  • SAR studies : Correlate substituent electronic parameters (Hammett σ) with experimental yields, as seen in palladium-catalyzed systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.